molecular formula C12H21F2NO3 B1382097 tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 1334415-93-8

tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B1382097
CAS No.: 1334415-93-8
M. Wt: 265.3 g/mol
InChI Key: PFTPEHUAFYFBHE-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate ( 1334415-93-8) is a high-purity piperidine derivative of significant interest in advanced organic and medicinal chemistry research. With a molecular formula of C12H21F2NO3 and a molecular weight of 265.30 g/mol, this compound serves as a versatile and critical synthetic building block . Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, allowing for facile deprotection under mild acidic conditions to generate secondary amines for further functionalization in complex molecule assembly . The presence of both difluoro and hydroxylethyl substituents on the piperidine ring makes this compound a valuable precursor in the synthesis of novel pharmaceutical candidates, particularly for the development of kinase inhibitors such as Bruton's tyrosine kinase (BTK) inhibitors investigated for oncology and immunology applications . This compound is provided For Research Use Only and is strictly intended for use in laboratory settings by qualified professionals. It is not approved for human or veterinary diagnostic or therapeutic use. Proper storage conditions are sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-6-4-9(5-7-16)12(13,14)8-15/h9,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTPEHUAFYFBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334415-93-8
Record name tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate
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Preparation Methods

Construction of the Piperidine Core

The initial formation of the piperidine ring often involves cyclization of suitable precursors such as amino alcohols or amino acids. For example, an intramolecular cyclization of amino alcohol derivatives under acidic or basic conditions can yield the piperidine scaffold.

Fluorination at the 3,3-Positions

The introduction of difluoro groups at the 3-position is achieved via nucleophilic fluorination or electrophilic fluorination:

  • Nucleophilic fluorination : Using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents to replace suitable leaving groups (e.g., hydroxyl or halide) with fluorine.
  • Electrophilic fluorination : Employing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine selectively.

Research indicates that fluorination at the 3,3-positions can be optimized by controlling temperature and solvent conditions to favor difluorination without over-fluorination or side reactions.

Introduction of the 2-Hydroxyethyl Side Chain

The hydroxyethyl side chain is typically introduced via nucleophilic substitution:

  • Starting from a suitable halide intermediate (e.g., 2-chloroethyl or 2-bromoethyl derivatives), reaction with piperidine derivatives under SN2 conditions introduces the hydroxyethyl group.
  • Alternatively, oxidation of an ethyl side chain followed by hydroxylation can be employed, depending on precursor availability.

Protection of the Amine as tert-Butyl Carbamate

Protection with tert-butyl carbamate (Boc group) is achieved via:

  • Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • This step stabilizes the amine during subsequent fluorination and side-chain modifications.

Final Purification and Characterization

Purification methods include column chromatography, recrystallization, and preparative HPLC. Characterization involves NMR, LC-MS, and IR spectroscopy to confirm structure and purity.

Specific Preparation Methods Data Table

Method Key Reagents Conditions Yield Remarks
Method A : Fluorination via DAST DAST, piperidine derivative -78°C to room temp, inert atmosphere 65-75% High regioselectivity at 3,3-positions
Method B : Electrophilic fluorination Selectfluor, base Room temp, CH2Cl2 solvent 60-70% Mild conditions, good for sensitive substrates
Method C : SN2 hydroxyethyl introduction 2-chloroethyl alcohol, base Reflux, polar aprotic solvent 50-65% Requires prior halide formation
Method D : Boc protection Boc2O, triethylamine Room temp, inert atmosphere Quantitative Standard protection step

Research Findings and Literature Insights

  • Fluorination Efficiency : Studies show that DAST provides high selectivity for difluorination at the 3,3-positions, especially when starting from suitable hydroxyl or halide precursors.
  • Side Chain Introduction : SN2 reactions with 2-chloroethyl derivatives are effective, with yields influenced by the nature of the leaving group and solvent polarity.
  • Protection Strategy : Boc protection is straightforward, stable under fluorination conditions, and easily removable under acidic conditions, making it suitable for multi-step syntheses.

Notes and Considerations

  • Reaction Optimization : Temperature control is crucial during fluorination to prevent over-fluorination or decomposition.
  • Side Reactions : Potential for elimination or rearrangement during fluorination steps; careful choice of reagents and conditions mitigates these issues.
  • Purity and Isomer Control : Isomeric mixtures (E/Z) can form during certain steps; chromatography is used to isolate the desired isomer.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate is being explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. The difluoromethyl group enhances lipophilicity, which can improve the compound's ability to cross biological membranes, potentially leading to higher bioavailability.

Case Study: Antiviral Activity

Research has indicated that piperidine derivatives exhibit antiviral properties. A study focusing on the synthesis of various piperidine derivatives, including this compound, demonstrated promising activity against viral infections, suggesting its utility in developing antiviral therapeutics .

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

Example Reactions:

  • Alkylation Reactions : The hydroxyethyl group can participate in alkylation reactions, leading to the formation of new carbon-carbon bonds.
  • Acylation Reactions : The carboxylate functionality allows for acylation reactions with various acyl chlorides or anhydrides to create diverse derivatives .

Agricultural Chemistry

Due to its unique chemical properties, there is potential for this compound in agricultural applications as a pesticide or herbicide precursor. Fluorinated compounds often exhibit enhanced biological activity and stability under environmental conditions.

Research Insight:

Studies on fluorinated piperidines have shown that they can act as effective agrochemicals due to their ability to inhibit specific enzymes involved in plant growth regulation .

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its structural features. The difluoro and hydroxyethyl groups may play a role in binding to active sites or influencing the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The tert-butyl carbamate group is a common feature among analogs, but substituents at the 3,3- and 4-positions vary significantly, leading to differences in reactivity, polarity, and applications.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate 3,3-difluoro; 4-(2-hydroxyethyl) C₁₂H₂₁F₂NO₃ 265.30 CCS [M+H]+: 163.7 Ų; pharmaceutical intermediate
tert-Butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate 3,3-difluoro; 4-formyl; 4-methyl C₁₃H₁₉F₂NO₃ 275.29 Purity: 95%; reactive aldehyde group for further synthesis
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 4-(2-hydroxyethyl); 4-methyl C₁₃H₂₅NO₃ 243.34 Similarity score: 1.00; higher hydrophobicity
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate 3-(2-hydroxyethyl) C₁₂H₂₃NO₃ 229.32 Melting point: N/A; used in lab research
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate 3,3-difluoro; 4-oxo C₁₀H₁₅F₂NO₃ 235.23 Similarity score: 0.82; ketone enables nucleophilic reactions

Key Observations :

  • Fluorine Substitution: The 3,3-difluoro motif enhances metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate) .
  • Hydroxyethyl vs. Oxo Groups : The 4-(2-hydroxyethyl) group provides a site for hydrogen bonding and further functionalization (e.g., esterification), whereas the 4-oxo group in tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is reactive toward nucleophiles .

Key Observations :

  • Styryl derivatives (e.g., (±)-tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate) exhibit lower yields (52–56%) due to steric challenges in alkene formation .
  • Sulfonylated analogs (e.g., tert-Butyl 3,3-difluoro-4-(methylsulfonyloxy)ethylpiperidine-1-carboxylate) are synthesized for use as leaving groups in nucleophilic substitutions .

Biological Activity

tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 1334415-93-8) is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, two fluorine atoms, and a hydroxyethyl substituent, contributing to its chemical reactivity and biological profile.

  • Molecular Formula : C12H21F2NO3
  • Molecular Weight : 265.3 g/mol
  • Purity : 95%
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(CCO)C(F)(F)C1

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that compounds similar to tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine derivatives exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that piperidine derivatives can possess antibacterial properties against various strains of bacteria.
  • Anticancer Potential : Some fluorinated piperidines have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
Antimicrobial Inhibition of bacterial growth
Anticancer Induction of apoptosis in cancer cells
Anti-inflammatory Reduction in cytokine levels

Detailed Research Findings

  • Antimicrobial Studies :
    • A study highlighted the antimicrobial efficacy of piperidine derivatives against Gram-positive bacteria, indicating that modifications in the piperidine structure can enhance activity against resistant strains .
  • Anticancer Research :
    • In vitro studies demonstrated that similar compounds significantly reduced cell viability in glioma cell lines by inducing necroptosis and autophagy . The mechanism was attributed to the inhibition of key signaling pathways such as AKT and mTOR.
  • Anti-inflammatory Mechanisms :
    • Research indicated that certain piperidine derivatives could modulate inflammatory responses by inhibiting the production of nitric oxide and pro-inflammatory cytokines in macrophages .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate, and how can intermediates be purified?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves multi-step reactions, including protective group strategies and fluorination. For example, analogous compounds (e.g., tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate) are synthesized via cyclocondensation of amines with thiocyanates, followed by coupling reactions . For the target compound, key steps may include:

  • Step 1 : Introduction of fluorine atoms via electrophilic fluorination or halogen exchange under controlled conditions (e.g., using DAST or Deoxo-Fluor).
  • Step 2 : Hydroxyethyl group installation via nucleophilic substitution or reduction of ester intermediates.
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane, or recrystallization from ethanol/water mixtures. Confirm purity via HPLC or NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine positions and hydroxyethyl group integrity. 13C^{13}\text{C} NMR resolves carbonyl (Boc group) and piperidine ring signals .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ ion).
  • X-ray Crystallography : Use SHELXL for structure refinement. Ensure high-quality crystals via vapor diffusion in solvents like dichloromethane/hexane .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. expected values) be resolved during structure refinement?

  • Methodological Answer :

  • Software Tools : Use SHELXL for least-squares refinement. Cross-validate with ORTEP-3 for graphical representation to identify disordered regions .
  • Data Sources : Compare with analogous structures (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) to assess geometric deviations. Check for twinning or solvent effects in the crystal lattice .
  • Experimental Adjustments : Reproduce crystallization conditions or collect higher-resolution data (e.g., synchrotron radiation) .

Q. What strategies optimize the yield of the hydroxyethyl group introduction step while minimizing side reactions?

  • Methodological Answer :

  • Reaction Design : Use Mitsunobu conditions (DIAD, PPh3_3) for stereocontrol in hydroxyethyl addition. Alternatively, employ Grignard reagents with ketone intermediates .
  • Parameter Screening : Test temperatures (−78°C to room temperature) and catalysts (e.g., Pd/C for hydrogenation). Monitor via TLC or in-situ IR .
  • Side Reaction Mitigation : Add molecular sieves to scavenge water or use bulky bases (e.g., DIPEA) to suppress elimination .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on the piperidine ring’s conformation and fluorine/hydroxyethyl substituent interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., hydroxyethyl with catalytic residues) .
  • SAR Comparisons : Benchmark against analogs (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) to identify critical pharmacophores .

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